molecular formula C10H10N2O B1532310 2-(Cyclopropylamino)benzoxazole CAS No. 1125867-14-2

2-(Cyclopropylamino)benzoxazole

Cat. No.: B1532310
CAS No.: 1125867-14-2
M. Wt: 174.2 g/mol
InChI Key: RBWTZZBBNZQPIN-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)benzoxazole is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

2-(Cyclopropylamino)benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10N2OC_{10}H_{10}N_{2}O and features a benzoxazole ring substituted with a cyclopropylamino group. The unique structure contributes to its biological activity, influencing interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. In vitro assays have shown that compounds with benzoxazole moieties can induce apoptosis in cancer cell lines. For instance, modifications of benzoxazole structures have demonstrated significant inhibition of cell proliferation and induction of apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG2TBDInduction of apoptosis
Modified Benzoxazole DerivativeMCF-73.43VEGFR-2 inhibition
Unsubstituted BenzoxazoleHCT1164.21Apoptosis induction

Antimicrobial Activity

Benzoxazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain substitutions can enhance the efficacy against various pathogens. The compound has shown promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Overview

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Benzoxazole DerivativeStaphylococcus aureusTBD

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • VEGFR-2 Inhibition : Some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic factors like caspase-3 and caspase-9, alongside decreased levels of anti-apoptotic proteins such as Bcl-2 .
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study 1 : A study explored the compound's effects on HepG2 liver cancer cells, demonstrating significant apoptosis induction and cell cycle arrest at the pre-G1 phase.
  • Case Study 2 : Another investigation assessed its antimicrobial efficacy against resistant strains of E. coli, showing promising results that warrant further exploration.

Properties

IUPAC Name

N-cyclopropyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-4-9-8(3-1)12-10(13-9)11-7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWTZZBBNZQPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125867-14-2
Record name N-cyclopropyl-1,3-benzoxazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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